4-(Trifluoromethyl)cyclohexanamine
Overview
Description
4-(Trifluoromethyl)cyclohexanamine is an organic compound with the molecular formula C7H12F3N. It is a cyclohexylamine derivative where a trifluoromethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Scientific Research Applications
4-(Trifluoromethyl)cyclohexanamine is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use it to study the effects of trifluoromethyl groups on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including enzyme inhibition.
Industry: This compound is used in the production of pharmaceuticals and agrochemicals
Safety and Hazards
The safety data sheet for 4-(Trifluoromethyl)cyclohexanamine suggests that it is combustible and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Protective measures include avoiding breathing its dust/fume/gas/mist/vapors and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of 1h-benzimidazole-5-carboxamides, which are therapeutic inhibitors of enzymes belonging to the mapeg family . The MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) family includes enzymes involved in inflammation and oxidative stress responses.
Mode of Action
As a reactant in the synthesis of 1H-benzimidazole-5-carboxamides, it may contribute to the inhibitory activity of these compounds on MAPEG enzymes .
Biochemical Pathways
Given its use in the synthesis of mapeg enzyme inhibitors, it may indirectly influence eicosanoid and glutathione metabolism pathways .
Result of Action
Its role as a reactant in the synthesis of MAPEG enzyme inhibitors suggests it may contribute to the modulation of inflammation and oxidative stress responses .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)cyclohexanamine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with enzymes belonging to the MAPEG family, which are involved in the metabolism of eicosanoids and glutathione . These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In certain cell types, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of signaling pathways related to inflammation and oxidative stress . This modulation can lead to changes in gene expression patterns and alterations in cellular metabolic processes, ultimately affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo chemical degradation, leading to changes in its biochemical activity. In in vitro studies, this compound has been shown to maintain its stability for several hours under controlled conditions . Long-term effects on cellular function may vary depending on the experimental setup and conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, this compound has been shown to influence the metabolism of eicosanoids and glutathione, which are important for cellular homeostasis and stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, this compound may localize to the endoplasmic reticulum or mitochondria, affecting the function of these organelles and their associated biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)cyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trifluoromethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)cyclohexylamine
- 3-(Trifluoromethyl)cyclohexanamine
- 2-(Trifluoromethyl)cyclohexanamine
Uniqueness
4-(Trifluoromethyl)cyclohexanamine is unique due to the position of the trifluoromethyl group on the cyclohexane ring. This positioning affects its chemical reactivity and physical properties, making it distinct from other similar compounds. The trifluoromethyl group at the fourth position provides specific steric and electronic effects that influence its behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBWLMWEQURJHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974205, DTXSID201274050 | |
Record name | 4-(Trifluoromethyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(Trifluoromethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58665-70-6, 1073266-02-0, 1073266-01-9 | |
Record name | 4-(Trifluoromethyl)cyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58665-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(Trifluoromethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-4-(Trifluoromethyl)cyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-(Trifluoromethyl)cyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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